REACTION_CXSMILES
|
C1C[CH2:5][CH:4]([N:7]=[C:8]=NC2CCCCC2)[CH2:3][CH2:2]1.C1C=CC2N([OH:25])N=NC=2C=1.[CH3:26][NH:27][C:28](=[S:31])[NH:29][NH2:30]>O1CCCC1>[CH3:26][N:27]1[C:2]([C:3]2[O:25][CH:8]=[N:7][C:4]=2[CH3:5])=[N:30][NH:29][C:28]1=[S:31]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(NN)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to 25±2° C.
|
Type
|
STIRRING
|
Details
|
the mixture further stirred for 2 h at 25±2° C
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the cake was washed with fresh tetrahydrofuran (1 vol)
|
Type
|
CUSTOM
|
Details
|
dried on the
|
Type
|
FILTRATION
|
Details
|
filter for a few hours
|
Type
|
TEMPERATURE
|
Details
|
heated to 70° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After this time, the mixture was cooled to 25±2° C.
|
Type
|
CUSTOM
|
Details
|
a solid was removed by filtration
|
Type
|
WASH
|
Details
|
The cake was washed with 1 M aqueous NaOH (10 vol)
|
Type
|
TEMPERATURE
|
Details
|
The combined mother liquors were cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
to ca. pH with HCl (aqueous, 16%; NOTE: keep temperature while adding HCl below +10° C.)
|
Type
|
CUSTOM
|
Details
|
The suspended product was isolated by filtration
|
Type
|
WASH
|
Details
|
washing with water (2×3 vol)
|
Type
|
CUSTOM
|
Details
|
The cake was dried at 40° C. for 18 h in high vacuum
|
Duration
|
18 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(NN=C1C1=C(N=CO1)C)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |